molecular formula C9H9NO2 B1590363 3-Ethoxyphenyl isocyanate CAS No. 55792-32-0

3-Ethoxyphenyl isocyanate

Cat. No. B1590363
CAS RN: 55792-32-0
M. Wt: 163.17 g/mol
InChI Key: FWRKFZVKSIEEEB-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl isocyanate is a chemical compound with the molecular formula C9H9NO2. It is a colorless liquid that is used in various scientific research applications. This compound is also known as ethoxyphenyl isocyanate or EPIC.

Scientific Research Applications

Synthesis of Polyurethane Polymers

3-Ethoxyphenyl isocyanate: is widely used in the synthesis of polyurethane polymers. The isocyanate group reacts with polyols to form urethane linkages, which are the backbone of polyurethane chains. This reaction can be tailored to produce a variety of materials ranging from flexible foams to rigid plastics, coatings, adhesives, and elastomers. The ethoxy group in the molecule can influence the polymer’s properties, such as its hydrophobicity and flexibility .

Production of Pharmaceutical Intermediates

In pharmaceutical research, 3-Ethoxyphenyl isocyanate serves as a reagent for the synthesis of various drug intermediates. It can introduce the phenyl isocyanate moiety into molecules, which is a valuable functional group in medicinal chemistry for the development of new therapeutic agents .

Material Science Applications

The compound is utilized in material science for modifying the surface properties of materials. By reacting with surface hydroxyl groups, it can alter the wettability, adhesion, and other surface characteristics of materials, which is crucial in the development of advanced materials with specific functionalities .

Analytical Chemistry

3-Ethoxyphenyl isocyanate: is used in analytical chemistry as a derivatization agent. It reacts with amines and other nucleophiles to form stable derivatives that can be easily detected and quantified using techniques like chromatography and mass spectrometry, enhancing the sensitivity and selectivity of analytical methods .

Agricultural Chemistry

In the field of agricultural chemistry, this isocyanate derivative can be employed to synthesize agrochemicals. It can be used to create compounds with pesticidal or herbicidal activity, contributing to the development of new products for crop protection .

Research on Blocked Isocyanates

3-Ethoxyphenyl isocyanate: is also significant in the research on blocked isocyanates. Blocked isocyanates are isocyanates that have been chemically combined with a blocking agent that prevents them from reacting until a certain temperature is reached. This property is particularly useful in coatings and adhesives that require a controlled curing process .

properties

IUPAC Name

1-ethoxy-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-3-4-8(6-9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRKFZVKSIEEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552213
Record name 1-Ethoxy-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyphenyl isocyanate

CAS RN

55792-32-0
Record name 1-Ethoxy-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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